molecular formula C11H13NO4S B11815186 2-[2-(4-Methylphenyl)ethenylsulfonylamino]acetic acid

2-[2-(4-Methylphenyl)ethenylsulfonylamino]acetic acid

Katalognummer: B11815186
Molekulargewicht: 255.29 g/mol
InChI-Schlüssel: SXELJLLMSJFTSC-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

The compound, also known by its IUPAC name (E)-2-[(4-methylphenyl)ethenyl]sulfonylamino]acetic acid, has a molecular formula of C11H13NO4S and a molecular weight of 255.29 g/mol . It is characterized by the presence of a sulfonamide group attached to an ethenyl chain, which is further connected to a methylphenyl group.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-[2-(4-Methylphenyl)ethenylsulfonylamino]acetic acid typically involves the following steps:

    Starting Materials: The synthesis begins with the preparation of the starting materials, which include 4-methylbenzaldehyde and sulfonamide.

    Formation of Ethenyl Chain: The 4-methylbenzaldehyde undergoes a Wittig reaction with a suitable phosphonium ylide to form the ethenyl chain.

    Sulfonamide Addition: The resulting ethenyl compound is then reacted with sulfonamide under appropriate conditions to form the sulfonylamino group.

    Final Product Formation: The final step involves the addition of acetic acid to the sulfonylamino compound to yield this compound.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, industrial processes may incorporate advanced purification techniques such as crystallization and chromatography to ensure the compound meets the required specifications.

Analyse Chemischer Reaktionen

Types of Reactions

2-[2-(4-Methylphenyl)ethenylsulfonylamino]acetic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The sulfonamide group can participate in nucleophilic substitution reactions with suitable nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Formation of sulfonic acid derivatives.

    Reduction: Formation of reduced sulfonamide derivatives.

    Substitution: Formation of substituted sulfonamide derivatives.

Wissenschaftliche Forschungsanwendungen

Wirkmechanismus

The mechanism of action of 2-[2-(4-Methylphenyl)ethenylsulfonylamino]acetic acid involves its interaction with specific molecular targets and pathways:

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

2-[2-(4-Methylphenyl)ethenylsulfonylamino]acetic acid is unique due to its specific chemical structure, which imparts distinct properties and potential applications. Its combination of an ethenyl chain and a sulfonamide group makes it a versatile compound for various research and industrial purposes.

Eigenschaften

Molekularformel

C11H13NO4S

Molekulargewicht

255.29 g/mol

IUPAC-Name

2-[2-(4-methylphenyl)ethenylsulfonylamino]acetic acid

InChI

InChI=1S/C11H13NO4S/c1-9-2-4-10(5-3-9)6-7-17(15,16)12-8-11(13)14/h2-7,12H,8H2,1H3,(H,13,14)

InChI-Schlüssel

SXELJLLMSJFTSC-UHFFFAOYSA-N

Kanonische SMILES

CC1=CC=C(C=C1)C=CS(=O)(=O)NCC(=O)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.